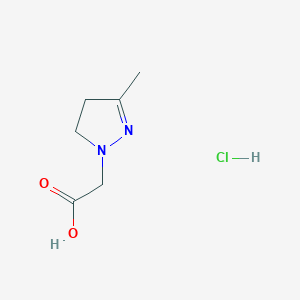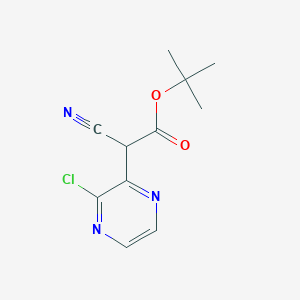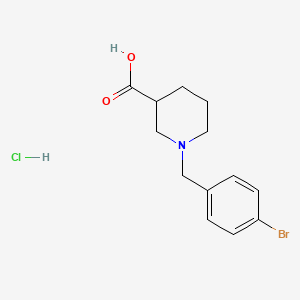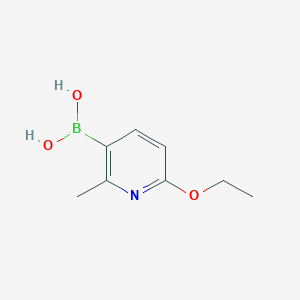
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride
Descripción general
Descripción
“(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride” is a chemical compound with the empirical formula C6H9ClN2O3 and a molecular weight of 192.60 . It is a solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(C1)N(CC(O)=O)N=C1C.[H]Cl . The InChI key is AJJYJOMPYGWRFD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride” is a solid . Unfortunately, the retrieved data does not provide further physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Pharmacological Research: Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating tropical diseases. A recent study demonstrated that derivatives of this compound showed significant activity against Leishmania aethiopica and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively . The derivatives exhibited superior antipromastigote activity and were found to be more effective than standard drugs in in vitro and in vivo studies .
Organic Synthesis: Photoluminescent Materials
Pyrazole-bearing compounds, including (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride, are known for their excellent fluorescence properties. They have been used in the synthesis of photoluminescent materials, which have applications in organic nonlinear optical materials and photorefractive materials .
Chemical Research: Molecular Docking Studies
The compound’s derivatives have been utilized in molecular docking studies to understand their interaction with biological targets. This is crucial for the design of new drugs, especially in the context of antileishmanial and antimalarial drugs where resistance is a growing concern .
Material Science: Hole Transport Characteristics
Derivatives of this compound have been explored for their hole transport characteristics. These properties are valuable in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and other semiconductor technologies .
Analytical Chemistry: Synthesis of Fluorescent Probes
The compound’s ability to form fluorescent derivatives makes it a candidate for the synthesis of fluorescent probes. These probes can be used in various analytical chemistry applications, including the detection and quantification of biological and chemical substances .
Biochemistry: Enzyme Inhibition Studies
Research has indicated that pyrazole derivatives can act as enzyme inhibitors. This is particularly relevant in the study of diseases where enzyme activity is dysregulated. The compound’s derivatives could be used to study enzyme inhibition in a biochemical context .
Medicinal Chemistry: Drug Design and Development
Given its pharmacological potential, this compound is of interest in medicinal chemistry for drug design and development. Its derivatives could be modified to enhance their efficacy and reduce toxicity, leading to the development of new therapeutic agents .
Environmental Science: Photodegradation Studies
The photoluminescent properties of this compound’s derivatives also make them suitable for environmental science applications, such as studying the photodegradation of pollutants. This can help in understanding the breakdown of harmful chemicals in the environment .
Propiedades
IUPAC Name |
2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKEPWLTQNLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700636 | |
| Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride | |
CAS RN |
1134333-91-7 | |
| Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















